Propyl 2-oxoacetate, with the chemical formula and the CAS number 925-61-1, is an important organic compound classified as an ester. It is characterized by the presence of a carbonyl group adjacent to an ester functional group, making it a versatile intermediate in various chemical reactions. Propyl 2-oxoacetate can be synthesized through the esterification of pyruvic acid with propanol, typically utilizing a strong acid catalyst such as sulfuric acid under reflux conditions to ensure complete conversion of reactants to the desired product.
The primary method for synthesizing propyl 2-oxoacetate involves the following steps:
The reaction can be represented as follows:
This process highlights the formation of water as a byproduct, typical in esterification reactions.
Propyl 2-oxoacetate has a molecular structure that includes a propyl group attached to a carbonyl adjacent to an ester functional group. The molecular data are as follows:
Property | Value |
---|---|
Molecular Formula | C5H8O3 |
Molecular Weight | 116.11 g/mol |
IUPAC Name | Propyl 2-oxoacetate |
InChI | InChI=1S/C5H8O3/c1-2-3-8-5(7)4-6/h4H,2-3H2,1H3 |
InChI Key | BWQSEDZTBKYDHS-UHFFFAOYSA-N |
Canonical SMILES | CCCOC(=O)C=O |
This structure indicates that propyl 2-oxoacetate can participate in various chemical reactions due to its functional groups.
Propyl 2-oxoacetate is involved in several significant chemical reactions:
The typical reagents and conditions for these reactions include:
The mechanism of action for propyl 2-oxoacetate involves its role as a substrate in biochemical pathways. It can interact with enzymes that facilitate metabolic processes, leading to the formation of key intermediates necessary for various biological functions. Its ester group allows it to participate in hydrolysis and transesterification reactions, making it versatile in synthetic chemistry.
Propyl 2-oxoacetate exhibits the following chemical properties:
These properties make it suitable for various applications in organic synthesis and industrial processes .
Propyl 2-oxoacetate has numerous applications across different fields:
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 73145-13-8
CAS No.:
CAS No.: 733811-11-5